molecular formula C9H9FO2 B8227832 3-Fluorobenzyl acetate

3-Fluorobenzyl acetate

Cat. No. B8227832
M. Wt: 168.16 g/mol
InChI Key: UUPBRSSRAJMNRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluorobenzyl acetate is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluorobenzyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluorobenzyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Polymorphism in Pharmaceutical Compounds

A study conducted by Miyamae et al. (1994) focused on the polymorphism of a uricosuric agent, which involved 3-fluorobenzyl-related compounds. The research highlighted the importance of understanding different polymorphic forms for pharmaceutical preparation, emphasizing the stability and transformation of these forms under various conditions (Miyamae et al., 1994).

2. Inhibitory Activity Against Hepatitis B Virus

Ivashchenko et al. (2019) developed and studied the structure of a biologically active molecule, which included 3-fluorobenzyl moieties, for its potential as a novel inhibitor against Hepatitis B virus (HBV). The study demonstrated nanomolar inhibitory activity against HBV, indicating the potential therapeutic applications of such compounds (Ivashchenko et al., 2019).

3. Radiotracer Metabolism Studies

Lee et al. (2001) explored the in vitro metabolism of radiotracers containing 3-fluorobenzyl-related structures. The study provided insights into the defluorination processes of these radiotracers, which is crucial for predicting their in vivo metabolism. This research is significant for the development of more stable and effective radiotracers in medical imaging (Lee et al., 2001).

4. Study of Internal Rotational Potentials in Chemical Compounds

Research by Schaefer et al. (1995) investigated the internal rotational potentials in benzyl fluoride and its derivatives, including those related to 3-fluorobenzyl compounds. Understanding these rotational potentials is essential for predicting the behavior and stability of these compounds in various solvents, which has implications in pharmaceutical and chemical industries (Schaefer et al., 1995).

properties

IUPAC Name

(3-fluorophenyl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-7(11)12-6-8-3-2-4-9(10)5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPBRSSRAJMNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorobenzyl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.